molecular formula C16H20ClN3O3 B2721703 3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-[(oxolan-2-yl)methyl]urea CAS No. 894026-68-7

3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-[(oxolan-2-yl)methyl]urea

Cat. No.: B2721703
CAS No.: 894026-68-7
M. Wt: 337.8
InChI Key: ONKBFRNXKVIWHD-UHFFFAOYSA-N
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Description

3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-[(oxolan-2-yl)methyl]urea is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorophenyl group, a pyrrolidinone ring, and a tetrahydrofuran moiety.

Scientific Research Applications

3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-[(oxolan-2-yl)methyl]urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-[(oxolan-2-yl)methyl]urea typically involves multiple steps, including the formation of the pyrrolidinone ring and the attachment of the chlorophenyl and tetrahydrofuran groups. Common synthetic routes may include:

    Formation of Pyrrolidinone Ring: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases as catalysts.

    Attachment of Chlorophenyl Group: This step may involve a substitution reaction where a chlorophenyl group is introduced to the pyrrolidinone ring using reagents like chlorobenzene and a suitable catalyst.

    Attachment of Tetrahydrofuran Group:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-[(oxolan-2-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Chlorobenzene, nucleophiles or electrophiles, catalysts such as palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-[(oxolan-2-yl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-2-pyrrolidinone: Similar structure but lacks the tetrahydrofuran moiety.

    3-(4-Chlorophenyl)-5-oxopyrrolidine: Similar structure but lacks the urea group.

    1-(4-Chlorophenyl)-3-(tetrahydrofuran-2-yl)urea: Similar structure but lacks the pyrrolidinone ring.

Uniqueness

3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-[(oxolan-2-yl)methyl]urea is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications, as it can interact with different molecular targets and undergo diverse chemical reactions.

Properties

IUPAC Name

1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(oxolan-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O3/c17-11-3-5-13(6-4-11)20-10-12(8-15(20)21)19-16(22)18-9-14-2-1-7-23-14/h3-6,12,14H,1-2,7-10H2,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONKBFRNXKVIWHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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